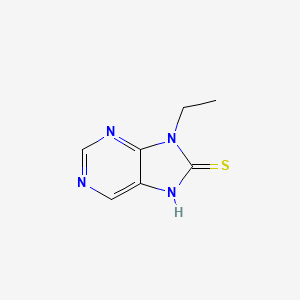
9-ethyl-7H-purine-8-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 39042: is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its stability and effectiveness in specific chemical reactions, making it a valuable asset in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 39042 involves a series of well-defined chemical reactions. The process typically starts with the selection of appropriate starting materials, followed by a sequence of reactions that include condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of NSC 39042 is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as catalytic processes and automated monitoring systems are employed to maintain consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions: NSC 39042 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens, alkylating agents, and acids or bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents involved.
Scientific Research Applications
NSC 39042 has a broad range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: NSC 39042 is employed in biochemical assays and as a probe to study cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of NSC 39042 involves its interaction with specific molecular targets, leading to a series of biochemical events. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the context and concentration of the compound.
Comparison with Similar Compounds
NSC 39042 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
NSC 706744: Known for its stability and effectiveness in specific reactions.
NSC 725776 (Indimitecan): Noted for its potent anticancer activity.
NSC 724998 (Indotecan): Recognized for its prolonged drug action and stability.
Compared to these compounds, NSC 39042 stands out due to its unique chemical structure, which imparts specific reactivity and stability. Its versatility in various applications also sets it apart from other similar compounds.
Properties
CAS No. |
6336-33-0 |
|---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
9-ethyl-7H-purine-8-thione |
InChI |
InChI=1S/C7H8N4S/c1-2-11-6-5(10-7(11)12)3-8-4-9-6/h3-4H,2H2,1H3,(H,10,12) |
InChI Key |
HNKACXPYBGCALP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=NC=C2NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12640774.png)
![2-Cyanoethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12640778.png)
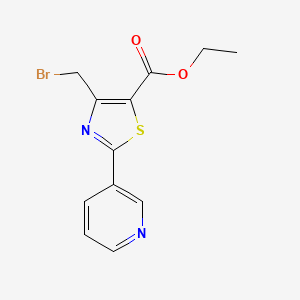
![3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B12640796.png)
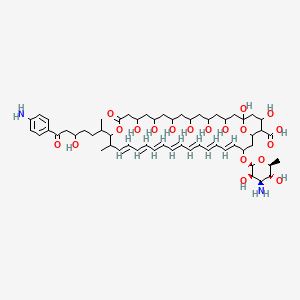
![1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid](/img/structure/B12640811.png)

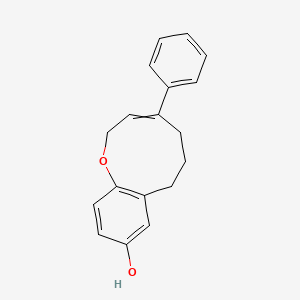
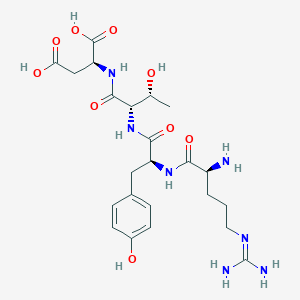
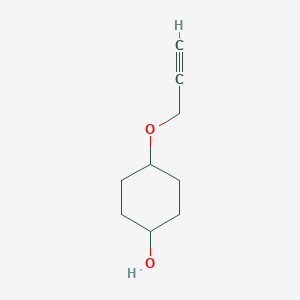
![2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B12640855.png)
